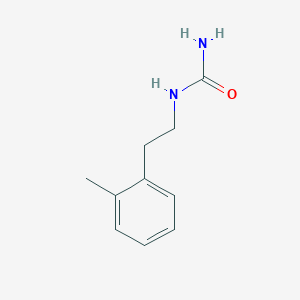
(2-Methylphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylphenethyl)urea is an organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science. The compound this compound is characterized by the presence of a urea functional group attached to a 2-methylphenethyl moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenethyl)urea typically involves the reaction of 2-methylphenethylamine with an isocyanate or a carbamate. One common method is the reaction of 2-methylphenethylamine with phenyl isocyanate under mild conditions to form the desired urea derivative . Another approach involves the use of carbamates, where the amine reacts with a carbamate intermediate to yield the urea compound .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and catalytic processes can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylphenethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles under specific conditions.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The aromatic ring in the 2-methylphenethyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include amides, nitriles, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (2-Methylphenethyl)urea involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate neurotransmitter activity by binding to receptors in the central nervous system. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting key signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenethylamine: A precursor to (2-Methylphenethyl)urea, known for its role as a neurotransmitter.
N,N’-Dimethylurea: Another urea derivative with different biological activities.
4-Methylphenethylurea: A closely related compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenethylamine moiety, which imparts distinct chemical and biological properties. Its ability to form dynamic covalent bonds makes it particularly valuable in the development of self-healing materials .
Propriétés
Numéro CAS |
25017-28-1 |
|---|---|
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-(2-methylphenyl)ethylurea |
InChI |
InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)6-7-12-10(11)13/h2-5H,6-7H2,1H3,(H3,11,12,13) |
Clé InChI |
KYACSBHWNWRBIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CCNC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


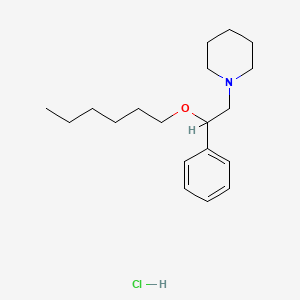
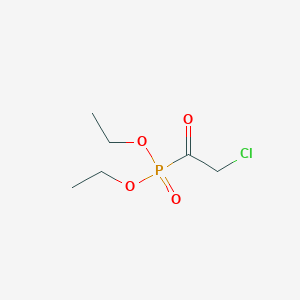
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
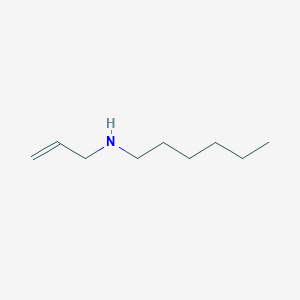
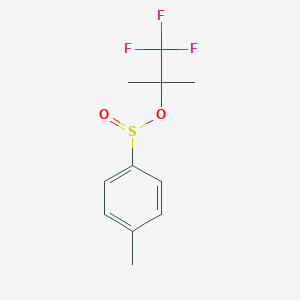
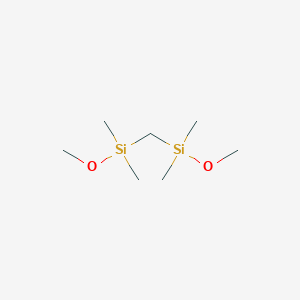
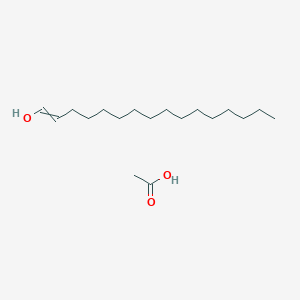
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)
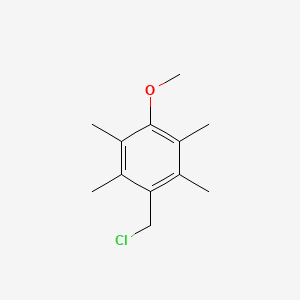
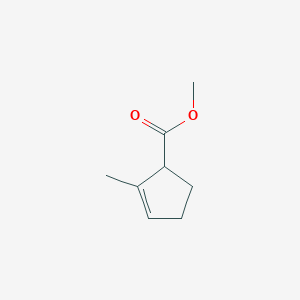
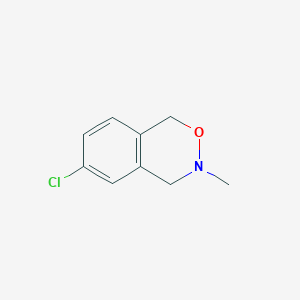
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
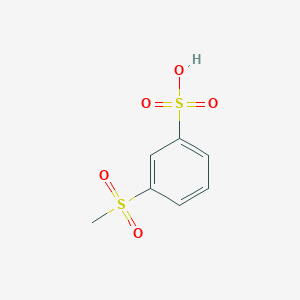
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
